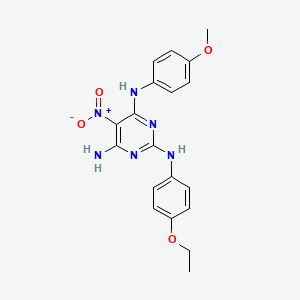

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of ethoxy and methoxy functional groups attached to phenyl rings, along with a nitro group on the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 4-ethoxyaniline and 4-methoxyaniline with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidation: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Condensation: Acetic acid as a catalyst.

Major Products

Reduction: Formation of N2-(4-aminophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine.

Substitution: Formation of derivatives with different functional groups replacing the ethoxy or methoxy groups.

Condensation: Formation of Schiff bases with various aldehydes or ketones.

Wissenschaftliche Forschungsanwendungen

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interfere with signaling pathways by binding to receptors or other proteins involved in cellular communication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N2-(4-Methoxyphenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

- N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

- N2-(4-Methoxyphenyl)-N4-(4-aminophenyl)-5-nitropyrimidine-2,4,6-triamine

Uniqueness

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the nitro group on the pyrimidine ring provides a distinct set of properties that can be exploited in various applications.

Biologische Aktivität

N2-(4-Ethoxyphenyl)-N4-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, featuring various functional groups, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing existing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has a molecular formula of C18H18N6O3 and a molecular weight of approximately 366.3739 g/mol. Its structure includes:

- Pyrimidine ring : Central to its chemical properties.

- Nitro group : Located at the 5-position, enhancing reactivity.

- Substituents : Ethoxy and methoxy groups at the N2 and N4 positions, respectively.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C18H18N6O3 |

| Molecular Weight | 366.3739 g/mol |

| Functional Groups | Nitro, Ethoxy, Methoxy |

| Core Structure | Pyrimidine |

Antiproliferative Effects

Research indicates that compounds within the pyrimidine class can exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that similar pyrimidine derivatives can inhibit cell growth by targeting specific pathways involved in cell proliferation.

- Mechanism of Action : The mechanism may involve the inhibition of key enzymes or receptors associated with cancer progression. For example:

- Inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

- Induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: Dual Inhibition Activity

A study focused on a series of pyrimidine derivatives demonstrated their efficacy as dual inhibitors of EGFR and VEGFR-2. Compounds in this series exhibited GI50 values ranging from 22 to 33 nM against cancer cell lines. Notably, compounds with structural similarities to this compound showed promising results in reducing cell migration and inducing apoptosis through increased Bax levels and decreased Bcl-2 levels .

Table 2: Antiproliferative Activity of Pyrimidine Derivatives

| Compound ID | GI50 (nM) | Mechanism |

|---|---|---|

| Compound 22 | 22 | Dual EGFR/VEGFR-2 inhibitor |

| Compound 29 | 24 | Induces apoptosis |

| Control | >100 | No significant activity |

Interaction with Biological Targets

The biological activity of this compound may also be attributed to its interactions with various biological macromolecules:

- Enzymatic Interactions : The presence of functional groups allows for potential interactions with enzymes involved in metabolic pathways.

- Receptor Binding : Similar compounds have shown affinity for receptors involved in signaling pathways critical for cancer progression.

Future Research Directions

Further studies are needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for investigation include:

- In vivo Studies : To assess the therapeutic efficacy and safety profile.

- Molecular Docking Studies : To predict binding affinities with target proteins.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's biological activity through structural modifications.

Eigenschaften

Molekularformel |

C19H20N6O4 |

|---|---|

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

2-N-(4-ethoxyphenyl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C19H20N6O4/c1-3-29-15-10-6-13(7-11-15)22-19-23-17(20)16(25(26)27)18(24-19)21-12-4-8-14(28-2)9-5-12/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |

InChI-Schlüssel |

TYHXZXBKVLTXQT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.